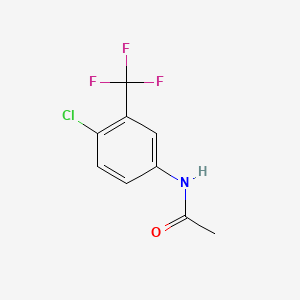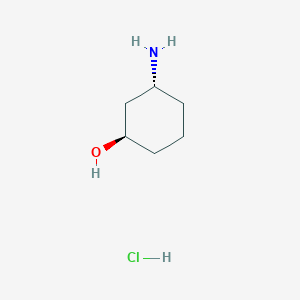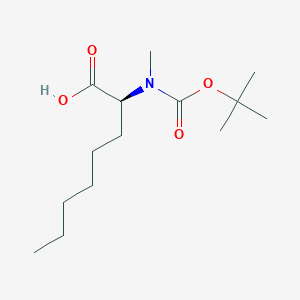
2-Trifluoromethylbenzoyl fluoride, 95%
Overview
Description
2-Trifluoromethylbenzoyl fluoride (2-TFMBF) is an organic compound with the chemical formula CF3C6H3COF. It is a colorless, volatile liquid that is soluble in most organic solvents. 2-TFMBF has a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, peptides, and other pharmaceutical agents. In addition, 2-TFMBF has been used as a catalyst in the synthesis of a variety of organofluorine compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Trifluoromethylbenzoyl fluoride, 95% involves the Friedel-Crafts acylation reaction of trifluoromethylbenzene with acyl chloride in the presence of a Lewis acid catalyst.
Starting Materials
Trifluoromethylbenzene, Acyl chloride, Lewis acid catalyst
Reaction
Add Lewis acid catalyst to a mixture of trifluoromethylbenzene and acyl chloride in a suitable solvent, Stir the reaction mixture at a suitable temperature for a suitable time, Quench the reaction with a suitable quenching agent, Extract the product with a suitable solvent, Purify the product by suitable methods such as distillation or chromatography
Mechanism Of Action
The mechanism of action of 2-Trifluoromethylbenzoyl fluoride, 95% is not fully understood. However, it is believed to act as an electrophile, which is an atom or group of atoms that can donate electrons to a reaction. In the presence of a catalyst, such as sulfuric acid or anhydrous aluminum chloride, the electrophilic reactivity of 2-Trifluoromethylbenzoyl fluoride, 95% is increased, allowing it to react with a variety of organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Trifluoromethylbenzoyl fluoride, 95% are not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450. In addition, it has been shown to inhibit the activity of certain kinases, such as protein kinase C. Furthermore, it has been shown to inhibit the activity of certain proteases, such as trypsin.
Advantages And Limitations For Lab Experiments
The major advantage of using 2-Trifluoromethylbenzoyl fluoride, 95% in laboratory experiments is its low cost and availability. It is widely available in the form of a liquid or solid, and it is relatively inexpensive. Furthermore, it is relatively stable and has a low toxicity. However, its reactivity can be unpredictable, and it may react with other materials, such as proteins, in the presence of a catalyst.
Future Directions
For the use of 2-Trifluoromethylbenzoyl fluoride, 95% include its use as a reagent in the synthesis of a variety of organic compounds, such as peptides, heterocyclic compounds, and other pharmaceutical agents. In addition, it could be used as a catalyst in the synthesis of a variety of organofluorine compounds. Furthermore, it could be used as a reagent in the synthesis of a variety of organometallic compounds, such as palladium complexes. Finally, further research is needed to better understand its biochemical and physiological effects.
Scientific Research Applications
2-Trifluoromethylbenzoyl fluoride, 95% is used in a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as peptides, heterocyclic compounds, and other pharmaceutical agents. In addition, it is used as a catalyst in the synthesis of a variety of organofluorine compounds. Furthermore, it is used as a reagent in the synthesis of a variety of organometallic compounds, such as palladium complexes.
properties
IUPAC Name |
2-(trifluoromethyl)benzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOUKZPIUZZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185132 | |
| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzoyl fluoride | |
CAS RN |
312-96-9 | |
| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzoyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26635ZC6GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)




![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)







![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)